Methyl 4-(4-methyl-1-piperazinyl)-3-[(4-propoxybenzoyl)amino]benzoate
Methyl 4-(4-methyl-1-piperazinyl)-3-[(4-propoxybenzoyl)amino]benzoate
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0786935
InChI:
InChI=1S/C23H29N3O4/c1-4-15-30-19-8-5-17(6-9-19)22(27)24-20-16-18(23(28)29-3)7-10-21(20)26-13-11-25(2)12-14-26/h5-10,16H,4,11-15H2,1-3H3,(H,24,27)
SMILES:
CCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C
Molecular Formula:
C23H29N3O4
Molecular Weight:
411.5 g/mol
Methyl 4-(4-methyl-1-piperazinyl)-3-[(4-propoxybenzoyl)amino]benzoate
CAS No.:
Cat. No.: VC0786935
Molecular Formula: C23H29N3O4
Molecular Weight: 411.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H29N3O4 |
|---|---|
| Molecular Weight | 411.5 g/mol |
| IUPAC Name | methyl 4-(4-methylpiperazin-1-yl)-3-[(4-propoxybenzoyl)amino]benzoate |
| Standard InChI | InChI=1S/C23H29N3O4/c1-4-15-30-19-8-5-17(6-9-19)22(27)24-20-16-18(23(28)29-3)7-10-21(20)26-13-11-25(2)12-14-26/h5-10,16H,4,11-15H2,1-3H3,(H,24,27) |
| Standard InChI Key | QATXZWFMRNDELW-UHFFFAOYSA-N |
| SMILES | CCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C |
| Canonical SMILES | CCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator